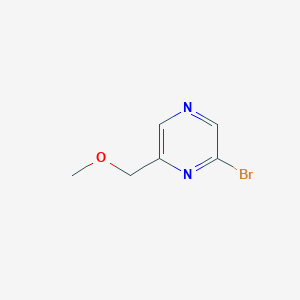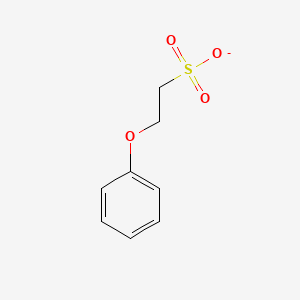![molecular formula C16H12ClN3OS2 B11711963 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzotiazol-2-iltio)-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida es un compuesto orgánico complejo conocido por sus diversas aplicaciones en la investigación científica. Este compuesto presenta un anillo benzotiazol, un grupo clorofenilo y una porción de acetohidrazida, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida normalmente implica los siguientes pasos:
Formación del Derivado Benzotiazol: El paso inicial involucra la síntesis del derivado benzotiazol. Esto se puede lograr reaccionando 2-aminotiofenol con disulfuro de carbono e hidróxido de potasio, seguido de ciclización con ácido cloroacético.
Síntesis de Acetohidrazida: El siguiente paso implica la preparación de acetohidrazida mediante la reacción de acetato de etilo con hidrato de hidracina.
Reacción de Condensación: El paso final es la condensación del derivado benzotiazol con la acetohidrazida en presencia de un catalizador adecuado, como ácido acético, para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza, a menudo involucrando reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(1,3-Benzotiazol-2-iltio)-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo clorofenilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de hidrazida reducidos.
Sustitución: Formación de derivados de benzotiazol sustituidos.
Aplicaciones Científicas De Investigación
2-(1,3-Benzotiazol-2-iltio)-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano y antifúngico.
Medicina: Se explora su potencial propiedades terapéuticas, incluyendo actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas y proteínas, inhibiendo su actividad o alterando su función.
Vías Involucradas: Puede afectar las vías celulares relacionadas con el estrés oxidativo, la apoptosis y la inflamación, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(1,3-Benzotiazol-2-iltio)acetohidrazida
- 2-(1,3-Benzotiazol-2-iltio)acetohidrazida
- 2-Benzotiazol-2-iltioacetilhidrazida
Singularidad
2-(1,3-Benzotiazol-2-iltio)-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida es única debido a la presencia del grupo clorofenilo, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos. Esta variación estructural puede conducir a diferencias en la reactividad, estabilidad y actividad biológica, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C16H12ClN3OS2 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-22-16-19-13-7-3-4-8-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
Clave InChI |
YMRLFGDQWOXHEJ-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)




![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)



